molecular formula C15H24N2O3 B359203 (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 797027-74-8

(2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B359203
CAS No.: 797027-74-8
M. Wt: 280.36g/mol
InChI Key: PWDBRIPQWHRONA-UHFFFAOYSA-N
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Description

This compound contains a benzyl group substituted with two methoxy groups, an ethyl group, and a morpholine ring. The presence of these functional groups suggests that it could have interesting chemical properties and potential uses in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,3-dimethoxybenzyl halide with 2-morpholin-4-yl-ethylamine. This could potentially be achieved through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring and the benzyl group could potentially result in interesting three-dimensional structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The morpholine ring and the benzyl group are both known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the morpholine ring could potentially make it more soluble in water compared to other benzyl compounds .

Scientific Research Applications

Material Science Applications

In the field of material science, research has focused on the modification of polymers to introduce novel properties. For instance, selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers using methyl iodide and benzyl chloride under mild conditions yields cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in developing responsive materials for various applications (Bütün, Armes, & Billingham, 2001). Furthermore, oxyanion-initiated polymerization techniques have been employed to synthesize amine methacrylate-based homopolymers and block copolymers, demonstrating the "living" character of the polymerization process and the potential for creating novel polymeric materials with tailored properties (Báñez, Robinson, Bütün, & Armes, 2001).

Biological Activity Studies

Research into the biological activities of compounds related to (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has shown significant promise. A study on enamine derivatives of 1,2,3,4-Tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepin-5-one, which shares structural similarities, revealed significant anti-inflammatory activity, suggesting the potential for developing new therapeutic agents (Nagarapu & Rao, 2002). Similarly, a new series of morpholine derivatives demonstrated promising antibacterial and antifungal activities, underscoring the role of such compounds in advancing antimicrobial research (AlKaissi, Khammas, & التميمي, 2015).

Synthesis and Chemical Reactions

The synthesis of pyrido[3,4-d]pyrimidines by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine illustrates the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Kuznetsov, Nam, & Chapyshev, 2007). Additionally, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole, involving morpholine addition, highlights innovative approaches to synthesizing biologically active molecules (Petrov, Popova, & Androsov, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its potential uses in various fields such as medicinal chemistry, materials science, and chemical synthesis .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17/h3-5,16H,6-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDBRIPQWHRONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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